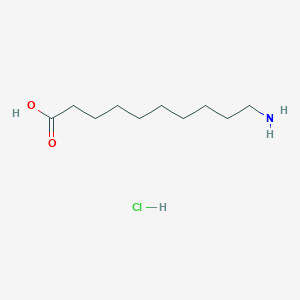

10-Aminodecanoic acid hydrochloride salt

Beschreibung

Contextualization within Organic and Bioorganic Chemistry

In the realm of organic chemistry, long-chain ω-aminocarboxylic acids are valuable building blocks, or synthons. Their dual functionality allows them to participate in a wide array of chemical reactions. The carboxylic acid can undergo esterification or form amides, while the terminal amino group can be acylated, alkylated, or react with carbonyls. broadpharm.com This bifunctionality is the cornerstone of their utility in polymer chemistry, where they serve as AB-type monomers for the synthesis of polyamides.

From a bioorganic perspective, these molecules are of interest as they mimic natural structures. While shorter-chain versions like 4-aminobutyric acid (GABA) and 5-aminovaleric acid are well-known neurotransmitters or metabolic intermediates, long-chain variants are investigated for their roles in creating synthetic peptides, drug delivery systems, and biocompatible materials. rsc.org The biological production of ω-aminocarboxylic acids from the biotransformation of fatty acids is an area of active research, highlighting the intersection of synthetic chemistry and biotechnology. nih.gov

Significance of ω-Aminocarboxylic Acid Derivatives in Advanced Chemical Research

The derivatives of ω-aminocarboxylic acids are pivotal in materials science and medicinal chemistry. Their most prominent application is in the production of nylons; for instance, 11-aminoundecanoic acid is the monomer for Nylon 11, and 12-aminododecanoic acid is the precursor to Nylon 12. These polyamides are prized for their excellent mechanical properties, chemical resistance, and thermal stability.

In more advanced research, these molecules are used to create complex macromolecular architectures. They can act as linkers in supramolecular chemistry, facilitating the self-assembly of molecules into organized structures like monolayers, vesicles, or nanotubes. In medicinal chemistry, they are employed as spacers or linkers to conjugate drugs to targeting moieties or to improve the pharmacokinetic properties of a therapeutic agent. broadpharm.com For example, introducing amino acid functionalities to complex natural products can enhance their hydrophilicity and biological activity. nih.gov The ability to systematically vary the length of the alkyl chain allows researchers to fine-tune the physicochemical properties of the resulting materials or conjugates. mdpi.com

Overview of the Research Landscape for 10-Aminodecanoic Acid Hydrochloride Salt

10-Aminodecanoic acid, and by extension its hydrochloride salt, is a specific member of the long-chain ω-aminocarboxylic acid family. While its longer-chain counterparts, 11-aminoundecanoic acid and 12-aminododecanoic acid, are well-established industrial monomers, 10-aminodecanoic acid serves as a valuable research chemical.

Its primary role in the research landscape is as a monomer for the synthesis of Polyamide 10 (Nylon 10). The properties of Polyamide 10 are studied to understand how the number of methylene (B1212753) units in the monomer backbone influences the final characteristics of the polymer, such as its melting point, crystallinity, and water absorption, relative to more common nylons.

Furthermore, 10-aminodecanoic acid is utilized as a linker molecule in various synthetic applications. broadpharm.com Its ten-carbon chain provides a specific length and degree of flexibility that can be critical in the design of molecules for materials science or biomedical applications. Research often involves its protected forms, such as Boc-10-aminodecanoic acid, where the amine is temporarily blocked to allow for selective reaction at the carboxylic acid terminus. sigmaaldrich.com The hydrochloride salt form is typically used to improve handling and solubility in aqueous or polar solvent systems during these synthetic procedures. Chromatographic methods, including reverse-phase HPLC, have been developed for its analysis and purification. sielc.com

Physicochemical and Spectroscopic Data

Below are tables detailing key properties of the parent compound, 10-Aminodecanoic acid. The hydrochloride salt shares the same core structure but will have a different molecular weight and modified solubility.

Table 1: Physicochemical Properties of 10-Aminodecanoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H21NO2 | ebi.ac.uknih.govchemspider.com |

| Molecular Weight | 187.28 g/mol | sielc.comebi.ac.uk |

| CAS Number | 13108-19-5 | sielc.comepa.gov |

| InChIKey | XAUQWYHSQICPAZ-UHFFFAOYSA-N | sielc.comebi.ac.uk |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 10-Aminodecanoic acid |

| This compound |

| 11-Aminoundecanoic acid |

| 12-Aminododecanoic acid |

| 4-Aminobutyric acid (GABA) |

| 5-Aminovaleric acid |

| Boc-10-aminodecanoic acid |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C10H22ClNO2 |

|---|---|

Molekulargewicht |

223.74 g/mol |

IUPAC-Name |

10-aminodecanoic acid;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H,12,13);1H |

InChI-Schlüssel |

FVSCZNTZLWFPPE-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCC(=O)O)CCCCN.Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies and Methodologies for 10 Aminodecanoic Acid Hydrochloride Salt

Chemo-Enzymatic and Biocatalytic Pathways to ω-Aminodecanoic Acids

The pursuit of greener and more sustainable chemical manufacturing has propelled the development of biocatalytic and chemo-enzymatic routes for producing ω-amino acids from renewable resources. These methods leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions.

Enzyme-Mediated Synthesis from Renewable Feedstocks (e.g., Fatty Acids)

The synthesis of ω-aminodecanoic acids from renewable fatty acids like decanoic acid represents an attractive green alternative to traditional chemical methods. rsc.org This transformation is not a single enzymatic step but rather a multi-enzyme cascade that installs oxygen and then nitrogen functionalities onto the terminal (ω) carbon of the fatty acid chain.

The key initial step is the selective ω-hydroxylation of the fatty acid. Cytochrome P450 monooxygenases (CYP450s) are particularly effective for this reaction. mdpi.com Specifically, enzymes from the CYP153A family have demonstrated excellent activity and high regioselectivity for the terminal hydroxylation of medium-chain fatty acids. mdpi.com For instance, engineered fusion proteins, such as the CYP153A from Marinobacter aquaeolei fused to a reductase domain from Bacillus megaterium (CPR-BM3), can efficiently convert dodecanoic acid to ω-hydroxydodecanoic acid. mdpi.com A similar system can be applied to decanoic acid to produce 10-hydroxydecanoic acid.

Once the ω-hydroxy acid is formed, it can be further oxidized to an aldehyde or keto acid by alcohol and aldehyde dehydrogenases. This intermediate is then a substrate for an aminating enzyme. Transaminases (TAs) or amino acid dehydrogenases (AADHs) can catalyze the final step, converting the ω-oxo group into a terminal amine to yield 10-aminodecanoic acid. nih.gov

Below is a table summarizing the key enzyme classes involved in this proposed pathway.

Table 1: Key Enzyme Classes for Biosynthesis of ω-Aminodecanoic Acids

| Enzyme Class | Role in Synthesis | Example Substrate/Product Transformation | Cofactor Requirement |

|---|---|---|---|

| Cytochrome P450 Monooxygenase (CYP153A) | Terminal Hydroxylation | Decanoic Acid → 10-Hydroxydecanoic Acid | NADPH |

| Alcohol Dehydrogenase (ADH) | Oxidation of Hydroxyl Group | 10-Hydroxydecanoic Acid → 10-Oxodecanoic Acid | NAD⁺/NADP⁺ |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of Aldehyde Group | 10-Oxodecanoic Acid → Sebacic Acid (potential side-reaction) | NAD⁺/NADP⁺ |

| ω-Transaminase (ω-TA) | Amination of Carbonyl Group | 10-Oxodecanoic Acid → 10-Aminodecanoic Acid | Pyridoxal 5'-phosphate (PLP) |

| Amino Acid Dehydrogenase (AADH) | Reductive Amination | 10-Oxodecanoic Acid + NH₃ → 10-Aminodecanoic Acid | NADH/NADPH |

Biotransformation Processes and Optimization of Biocatalytic Systems

For the industrial-scale production of ω-aminodecanoic acids, whole-cell biotransformation is often preferred over using isolated enzymes. Whole-cell systems, typically using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae, provide a cellular environment where the necessary enzymes are expressed and crucial cofactors like NAD(P)H are continuously regenerated by the cell's metabolism. nih.gov

Optimization of these biocatalytic systems is critical for achieving high yields and productivity. Several challenges must be addressed:

Substrate and Intermediate Toxicity: Fatty acids and their derivatives can be toxic to microbial hosts, inhibiting growth and enzyme activity. nih.gov One study on the biotransformation of methyl decanoate (B1226879) to sebacic acid found that even low concentrations of the decanoic acid intermediate inhibited subsequent conversion steps. nih.gov

Cofactor Regeneration: The hydroxylation and reductive amination steps are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide coenzymes (NADH and NADPH). nih.gov Ensuring an efficient cofactor regeneration system within the host cell is paramount for sustained catalytic activity. nih.gov

Product Transport: Efficient transport of the fatty acid substrate into the cell and export of the final amino acid product are necessary to maintain a high reaction rate.

Strategies to optimize these systems are an active area of research.

Table 2: Optimization Strategies for Whole-Cell Biotransformation

| Challenge | Optimization Strategy | Description |

|---|---|---|

| Substrate Toxicity | Substrate-limiting continuous feeding | Gradually feeding the substrate (e.g., decanoic acid) into the bioreactor to maintain a low, non-toxic concentration. nih.gov |

| Use of two-phase systems | Introducing an organic solvent phase to act as a reservoir for the substrate, slowly partitioning it into the aqueous phase for conversion. | |

| Cofactor Imbalance | Metabolic Engineering | Overexpressing enzymes in pathways that generate the required cofactor (e.g., glucose-6-phosphate dehydrogenase for NADPH). |

| Co-substrate addition | Adding a co-substrate like glucose or formate (B1220265) that is metabolized in a way that specifically regenerates the needed cofactor. nih.gov | |

| Enzyme Activity | Directed Evolution | Engineering enzymes (e.g., P450s or transaminases) for improved stability, activity, and substrate specificity. nih.gov |

| Product Inhibition/Transport | Transporter Engineering | Overexpressing native or heterologous membrane transporters to facilitate the export of the desired product from the cell. nih.gov |

Classical and Modern Organic Synthesis Routes

While biocatalytic methods offer a sustainable approach, classical organic synthesis provides robust and versatile routes to 10-aminodecanoic acid and its derivatives. These methods rely on well-established reactions for chain elongation and the precise manipulation of functional groups.

Multi-Step Homologation and Functional Group Interconversion Strategies

Synthesizing a bifunctional molecule like 10-aminodecanoic acid typically involves a multi-step sequence starting from a precursor that contains either the correct carbon skeleton or a key functional group.

Functional Group Interconversion: A common strategy starts with a commercially available 10-carbon chain molecule and converts existing functional groups. For example, 10-bromodecanoic acid is an excellent precursor. The terminal bromine atom can be converted to a primary amine using several methods:

Gabriel Synthesis: Reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine.

Azide (B81097) Substitution: Substitution with sodium azide (NaN₃) to form a terminal azide, followed by reduction to the amine using H₂/Pd or LiAlH₄.

Homologation Strategies: Alternatively, the carbon chain can be built up from smaller fragments. While less common for a simple linear chain like this, homologation methods are a cornerstone of organic synthesis. nih.gov For instance, one could start with a shorter ω-amino acid and extend the carbon chain, though this is often more complex than functional group interconversion for this specific target.

A hypothetical route starting from 1,10-decanediol (B1670011) illustrates the principle of functional group interconversion. This would require:

Monoprotection: Protecting one of the two hydroxyl groups to allow for selective chemistry on the other.

Oxidation: Oxidizing the unprotected alcohol to a carboxylic acid.

Deprotection: Removing the protecting group from the second alcohol.

Conversion of Alcohol to Amine: Converting the newly revealed hydroxyl group to an amine, for example, via conversion to a tosylate or mesylate followed by substitution with an amine source.

Protective Group Chemistry in the Synthesis of Amino Acid Derivatives

In the multi-step synthesis of 10-aminodecanoic acid, the presence of two reactive functional groups—the amine (a nucleophile) and the carboxylic acid (an electrophile after activation)—necessitates the use of protecting groups. libretexts.org A protecting group temporarily masks one functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

Amine Protection: The nucleophilic amino group must be protected during any reaction involving activation of the carboxylic acid (e.g., for forming an amide or ester). Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to bases and nucleophiles but is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). youtube.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate. It is stable to acidic conditions but is readily removed by catalytic hydrogenolysis (H₂/Pd). youtube.com

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting as an acid and to increase solubility in organic solvents. Esters are generally stable but can be hydrolyzed back to the carboxylic acid under basic (saponification) or acidic conditions.

Table 3: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Base-stable, stable to hydrogenolysis |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) | Acid-stable, base-labile | |

| Carboxylic Acid | Methyl Ester | -OMe | Methanol / Acid Catalyst (e.g., SOCl₂) | Acid or Base Hydrolysis (e.g., LiOH, HCl) | Stable to many non-hydrolytic conditions |

| Benzyl Ester | -OBn | Benzyl alcohol / Acid Catalyst | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid/base; cleavable with Boc |

Optimization of Reaction Conditions for Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is not merely a purification step; it converts the zwitterionic amino acid into a stable, crystalline solid that is often easier to handle and store. youtube.com The formation of the salt drastically increases water solubility compared to the free base form. acs.org

The process involves reacting the purified 10-aminodecanoic acid with hydrochloric acid. Optimization of this step is crucial for achieving a high yield of pure product.

General Procedure:

The free 10-aminodecanoic acid is dissolved in a suitable anhydrous organic solvent.

A solution of hydrogen chloride (HCl), typically in an anhydrous solvent like diethyl ether or dioxane, is added dropwise with stirring. acs.org

The amine nitrogen, acting as a base, is protonated by the HCl, forming the ammonium (B1175870) chloride salt. youtube.com

The resulting ionic salt is typically insoluble in nonpolar organic solvents and precipitates out of the solution.

The solid product is then isolated by filtration, washed with fresh solvent to remove any unreacted starting material, and dried under vacuum. acs.org

Key parameters for optimization are summarized in the table below.

Table 4: Optimization Parameters for Hydrochloride Salt Formation

| Parameter | Options | Considerations |

|---|---|---|

| Solvent | Dichloromethane, Diethyl ether, Methanol, Ethanol | The solvent must dissolve the free amine but precipitate the hydrochloride salt. Anhydrous conditions are critical to prevent incorporation of water. acs.org |

| HCl Source | 2M HCl in diethyl ether, HCl gas, Concentrated aqueous HCl (if solvent is miscible) | Anhydrous sources are preferred to yield a non-hygroscopic solid. The stoichiometry should be carefully controlled (1 equivalent of HCl). acs.org |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve precipitation and yield, minimizing the solubility of the salt in the reaction medium. |

| Isolation | Filtration | The choice of filter and washing solvent (typically cold diethyl ether) is important to maximize recovery and purity. |

Stereoselective Synthesis of Chiral Analogues

10-Aminodecanoic acid is an achiral molecule due to the absence of a stereocenter in its linear C10 backbone. However, the principles of stereoselective synthesis are highly relevant for the creation of its chiral analogues. Such chiral derivatives, which would feature stereocenters at various positions along the carbon chain or at the amino group, could offer unique properties for applications in materials science and as chiral building blocks in organic synthesis.

While specific research on the stereoselective synthesis of chiral 10-aminodecanoic acid analogues is not extensively documented, established methodologies for the asymmetric synthesis of other chiral amino acids could be adapted. For instance, techniques involving the asymmetric hydrogenation of prochiral enamides or the use of chiral auxiliaries to direct the stereochemical outcome of alkylation or amination reactions could be explored. nih.govnih.gov The development of such synthetic routes would open avenues for novel chiral polymers and pharmacologically active compounds.

General strategies for inducing chirality in similar molecules often involve:

Asymmetric Hydrogenation: Utilizing chiral catalysts to selectively hydrogenate a double bond in a precursor molecule to create a specific stereoisomer.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to guide the stereoselective formation of the desired chiral center. The auxiliary is subsequently removed.

Enzyme-Catalyzed Reactions: Employing enzymes that can stereoselectively catalyze reactions, such as transamination, to produce chiral amines.

The successful application of these methods would pave the way for a new class of chiral derivatives based on the 10-aminodecanoic acid scaffold.

Green Chemistry Approaches in 10-Aminodecanoic Acid Hydrochloride Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk In the context of 10-aminodecanoic acid hydrochloride synthesis, this translates to developing methodologies that are more environmentally benign, safer, and more efficient in terms of resource utilization.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research into solvent-free or low-solvent reaction systems for amide bond formation, a crucial step in many synthetic routes to amino acids, is particularly relevant.

One promising approach is the use of solid-state or solvent-free reactions. For example, a boric acid-catalyzed reaction between a carboxylic acid and urea (B33335) can proceed via simple trituration and direct heating, avoiding the need for a solvent. researchgate.net This method offers high reaction rates and produces amides in good yields with high purity. researchgate.net While not directly reported for 10-aminodecanoic acid, the adaptation of such a solvent-free methodology could significantly improve the environmental footprint of its synthesis.

Another strategy involves using water as a solvent, which is non-toxic, non-flammable, and readily available. A known method for producing 10-aminodecanoic acid involves the reaction of ω-monohalogenated decanoic acid with an aqueous ammonia (B1221849) solution. google.com This process, while using water, can be further optimized to minimize waste and energy consumption.

Table 1: Comparison of Reaction Conditions

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Organic Solvents (e.g., Toluene, Benzene) google.com | Water or Solvent-Free researchgate.netgoogle.com |

| Catalyst | Often requires stoichiometric activating agents ucl.ac.uk | Catalytic amounts (e.g., Boric Acid, Ruthenium complexes) researchgate.netnih.gov |

| Byproducts | Significant waste from activating agents nih.gov | Minimal, often volatile and easily removable nih.gov |

| Reaction Conditions | Can require harsh temperatures and pressures | Milder conditions, potentially at room temperature researchgate.net |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. capes.gov.br Traditional amide synthesis often suffers from poor atom economy due to the use of stoichiometric coupling reagents that generate significant amounts of waste. nih.gov

To address this, catalytic methods that promote high atom economy are being developed. For instance, a ruthenium-catalyzed amide synthesis has been reported that directly couples carboxylic acids with amines using alkynes as coupling reagents. nih.gov This process generates only volatile byproducts like acetaldehyde (B116499) or ethyl acetate, leading to a much higher atom economy and simplified purification. nih.gov

The synthesis of 10-aminodecanoic acid from 10-bromodecanoic acid and ammonia demonstrates a reasonable atom economy, with the main byproduct being ammonium bromide. google.com However, further improvements could be envisioned by developing catalytic C-H amination strategies that would directly convert decanoic acid to 10-aminodecanoic acid, thus avoiding the halogenation and subsequent ammonolysis steps and their associated waste streams.

Molecular Interactions and Biochemical Mechanisms of 10 Aminodecanoic Acid Hydrochloride Salt in Vitro and in Silico Studies

Cellular Permeability and Uptake Mechanisms in Model Systems

The ability of a molecule to cross the cell membrane is fundamental to its biological activity. For 10-aminodecanoic acid, both its physicochemical properties—specifically its carbon chain length and the charge conferred by the hydrochloride salt—are critical determinants of its cellular uptake.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for studying the permeability and transport of substances across the intestinal epithelium. youtube.comresearchgate.net When cultured, these cells differentiate to form a monolayer with tight junctions and express transporter and efflux proteins, mimicking the barrier function of the human intestine. youtube.com

The cellular uptake of molecules is profoundly influenced by their size and charge. Research across various molecular classes, from peptides to nanoparticles, has established key principles that are applicable to 10-aminodecanoic acid.

Charge: The net charge of a molecule is a dominant factor in cellular internalization. For cell-penetrating peptides and cationic nanoparticles, a net positive charge has been shown to significantly enhance cellular uptake, whereas neutral or negative charges tend to diminish it. springernature.comnih.gov The hydrochloride salt of 10-aminodecanoic acid provides a positive charge at the terminal amino group, which would be expected to facilitate its interaction with the generally negatively charged cell membrane, thereby promoting uptake.

Chain Length: The effect of chain length is more complex. The 10-carbon chain of 10-aminodecanoic acid contributes to its lipophilicity, which can aid in its passive diffusion across the lipid bilayer of the cell membrane. However, studies on cationic polymers have shown that increasing chain length can also lead to greater membrane disruption and cytotoxicity. iaanalysis.com There exists a balance where the chain must be long enough to confer sufficient lipophilicity for membrane interaction but not so long as to cause excessive membrane perturbation. The C10 length of 10-aminodecanoic acid places it in a category of medium-to-long-chain fatty amino acids, suggesting its interaction with the membrane will be significant.

Table 1: Factors Influencing Cellular Internalization and Their Expected Effect on 10-Aminodecanoic Acid Hydrochloride Salt

| Factor | General Principle | Expected Effect on 10-Aminodecanoic Acid |

|---|---|---|

| Net Charge | Positive charge enhances interaction with the negatively charged cell membrane and increases uptake. springernature.comnih.gov | The positively charged amino group (from the hydrochloride salt) is expected to promote cellular internalization. |

| Chain Length | A longer aliphatic chain increases lipophilicity, potentially aiding passive diffusion, but can also increase membrane disruption. iaanalysis.com | The 10-carbon chain provides significant lipophilicity to facilitate membrane interaction and crossing. |

Biophysical Characterization of Molecular Associations

To fully understand the non-covalent interactions of this compound with biological targets, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the association.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. news-medical.netwikipedia.org It allows for the determination of all thermodynamic parameters in a single experiment: the binding constant (KA), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). news-medical.net An ITC experiment for 10-aminodecanoic acid would involve titrating it into a solution containing a target macromolecule (e.g., an enzyme or receptor) and measuring the resulting heat changes to characterize the binding thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor molecular binding events in real-time. springernature.comnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing 10-aminodecanoic acid is flowed over the surface. reichertspr.com The binding and dissociation are measured by changes in the refractive index, providing data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). reichertspr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level information about molecular structure and interactions. 1H and 13C NMR spectra are used to confirm the chemical structure of 10-aminodecanoic acid itself. Furthermore, techniques like chemical shift perturbation or saturation transfer difference (STD) NMR can be used to identify which parts of the molecule are involved in binding to a larger macromolecule and to map the binding interface.

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Principle | Key Information Obtained |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. wikipedia.org | Binding affinity (KA), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). news-medical.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. reichertspr.com | Binding kinetics (ka, kd), binding affinity (KD). springernature.com |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | 3D structure, identification of binding sites, conformational changes upon binding. |

Spectroscopic Analysis of Interactions with Biological Targets

Spectroscopic techniques are pivotal in elucidating the non-covalent interactions between a ligand like 10-aminodecanoic acid hydrochloride and biological macromolecules such as proteins and lipids. These methods can provide valuable data on binding affinities, conformational changes, and the nature of the binding forces.

Fluorescence Spectroscopy: This technique is particularly sensitive to the local environment of fluorescent amino acid residues (tryptophan, tyrosine, and phenylalanine) in proteins. The binding of a ligand can quench the intrinsic fluorescence of these residues. It is hypothesized that the interaction of 10-aminodecanoic acid hydrochloride with a protein containing tryptophan could lead to fluorescence quenching. This quenching could be static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional deactivation of the excited state. The amphiphilic nature of the molecule suggests that its decyl chain could penetrate hydrophobic pockets of a protein, bringing the charged amino group into proximity with the protein surface, potentially altering the local environment of fluorophores.

UV-Visible (UV-Vis) Absorption Spectroscopy: Changes in the UV-Vis absorption spectrum of a protein upon ligand binding can indicate conformational alterations. While 10-aminodecanoic acid hydrochloride itself does not absorb significantly in the near-UV region, its binding to a protein could perturb the chromophoric amino acid residues, leading to subtle shifts in the protein's absorption spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for detecting changes in the secondary structure of proteins. The amide I and amide II bands of the protein backbone are particularly sensitive to conformational changes. The interaction of 10-aminodecanoic acid hydrochloride with a protein could potentially induce changes in its alpha-helix and beta-sheet content, which would be reflected in the FTIR spectrum.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another valuable technique for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding. Any significant conformational changes induced by the binding of 10-aminodecanoic acid hydrochloride would be detectable as changes in the CD spectrum of the protein.

Table 1: Hypothetical Spectroscopic Data for the Interaction of 10-Aminodecanoic Acid Hydrochloride with Bovine Serum Albumin (BSA)

| Spectroscopic Technique | Parameter Measured | Hypothetical Observation | Interpretation |

| Fluorescence Spectroscopy | Tryptophan Emission λmax | Red shift of 5 nm | Binding of the ligand to a more polar environment near a tryptophan residue. |

| Fluorescence Intensity | Decrease of 30% | Quenching of tryptophan fluorescence upon ligand binding. | |

| UV-Vis Spectroscopy | Absorbance at 280 nm | Hyperchromic shift | Change in the local environment of aromatic amino acids. |

| FTIR Spectroscopy | Amide I Band Position | Shift from 1654 cm-1 to 1658 cm-1 | Minor alteration in the α-helical content of the protein. |

| Circular Dichroism | Molar Ellipticity at 222 nm | Decrease in negative ellipticity | Partial unfolding or change in the secondary structure of the protein. |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

In silico approaches, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the binding of small molecules to biological receptors at an atomic level. nih.govnih.govresearchgate.net These methods are particularly useful for a molecule like 10-aminodecanoic acid hydrochloride, where experimental data is scarce.

Molecular Docking: Molecular docking simulations could be employed to predict the preferred binding pose of 10-aminodecanoic acid hydrochloride within the active site or allosteric pockets of a target protein. Given its structure, the molecule would likely engage in a combination of interactions:

Electrostatic Interactions: The positively charged ammonium (B1175870) group would favorably interact with negatively charged amino acid residues such as aspartate and glutamate. nih.gov

Hydrogen Bonding: The ammonium group and the carboxylic acid group can act as hydrogen bond donors, while the carboxylate oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ten-carbon alkyl chain would be expected to occupy hydrophobic pockets or channels within the protein, interacting with nonpolar residues like leucine, isoleucine, and valine.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the docked pose and revealing conformational changes in both the ligand and the protein over time. nih.govnih.govresearchgate.net A crucial aspect for simulating 10-aminodecanoic acid hydrochloride is the correct assignment of its protonation state. nih.govacs.orgresearchgate.net As a hydrochloride salt, the amino group would be protonated (NH3+), which significantly influences its electrostatic interactions. MD simulations can also be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity.

Table 2: Predicted Interaction Profile of 10-Aminodecanoic Acid Hydrochloride with a Hypothetical Kinase ATP-Binding Pocket from a Simulated Model

| Interaction Type | Potential Interacting Residues | Estimated Contribution to Binding Energy (kcal/mol) |

| Electrostatic (Salt Bridge) | Asp184 | -5 to -10 |

| Hydrogen Bond | Glu91, Asn142 | -2 to -5 |

| Hydrophobic | Val23, Leu135, Ala40 | -1 to -3 |

| van der Waals | Multiple residues in the binding pocket | Variable |

Role in Protein-Protein Interactions (PPIs) and Other Complex Biological Systems (Theoretical/Mechanistic)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules is an area of intense research. acs.orgnih.govarxiv.orgmdpi.com The amphiphilic nature of 10-aminodecanoic acid hydrochloride suggests it could act as a modulator of PPIs through several theoretical mechanisms.

Disruption of PPIs: Many PPIs are mediated by the interaction of hydrophobic surfaces on the protein partners. The long alkyl chain of 10-aminodecanoic acid hydrochloride could act as a competitive inhibitor by binding to these hydrophobic patches on one of the protein partners, thereby preventing the formation of the protein-protein complex.

Stabilization of PPIs: Conversely, the molecule could potentially stabilize certain PPIs. If the binding site for 10-aminodecanoic acid hydrochloride is located at the interface of a protein complex, its aliphatic chain could bridge hydrophobic regions of both proteins, while its charged headgroup could form electrostatic interactions, effectively acting as a molecular "glue."

Interaction with Lipid Bilayers: In more complex biological systems, such as those involving membrane proteins, the amphiphilic character of 10-aminodecanoic acid hydrochloride would likely lead to its partitioning into lipid bilayers. The hydrophobic tail would embed in the lipid core, while the charged headgroup would reside at the lipid-water interface. This localization could alter membrane properties such as fluidity and thickness, which in turn could allosterically modulate the function of membrane-bound proteins and their interactions.

Table 3: Theoretical Mechanisms of PPI Modulation by 10-Aminodecanoic Acid Hydrochloride

| Mechanism | Description | Potential Outcome |

| Competitive Hydrophobic Binding | The decyl chain occupies a hydrophobic pocket at the PPI interface. | Inhibition of the PPI. |

| Interfacial Binding | The molecule binds at the interface, interacting with both protein partners. | Stabilization of the PPI. |

| Allosteric Modulation | Binding to a site distal from the PPI interface induces a conformational change that affects the interaction. | Inhibition or stabilization of the PPI. |

| Alteration of Membrane Properties | Partitioning into the cell membrane alters the environment of membrane proteins. | Indirect modulation of membrane protein PPIs. |

Pre Clinical Metabolic Fate and Transport Considerations for 10 Aminodecanoic Acid Hydrochloride Salt

In Vitro Biotransformation Studies

In vitro biotransformation studies are crucial for predicting the metabolic pathways and stability of a new chemical entity in the body. These studies typically utilize subcellular fractions, such as hepatic microsomes, or cellular systems like hepatocytes to model the metabolic processes that occur primarily in the liver. mdpi.comhyphadiscovery.com

The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The assay involves incubating the test compound with liver microsomes and a cofactor, typically NADPH, to initiate metabolic reactions. nih.gov The rate of disappearance of the parent compound over time is monitored to determine parameters such as the half-life (t½) and intrinsic clearance (CLint). nih.gov

For 10-aminodecanoic acid, being a medium-chain fatty acid with a terminal amino group, metabolic pathways could involve ω-oxidation at the carboxylic acid terminus or oxidation along the alkyl chain. nih.govqu.edu.qa Enzyme kinetic studies, which measure the rate of metabolism at various substrate concentrations, would be necessary to determine the Michaelis-Menten constants (Km and Vmax) for the enzymes involved. This data provides insight into the efficiency and capacity of the metabolic pathways. youtube.com

Table 1: Illustrative Hepatic Microsomal Stability Data This table presents a typical format for microsomal stability results. Specific experimental data for 10-aminodecanoic acid hydrochloride salt is not publicly available.

| Parameter | Value | Unit | Description |

| t½ (Half-life) | >30 | min | Time required for 50% of the compound to be metabolized. A longer half-life suggests greater stability. |

| CLint (Intrinsic Clearance) | <10 | µL/min/mg protein | The intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow. |

To identify the specific metabolites formed, 10-aminodecanoic acid would be incubated with more complex in vitro systems like primary hepatocytes, which contain both Phase I and Phase II enzymes. bioivt.comnuvisan.com Following incubation, analytical techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS) are used to separate, detect, and structurally elucidate the metabolites. nih.govsciex.com

Based on its structure and known biotransformation pathways for similar molecules, potential metabolites of 10-aminodecanoic acid could include products of oxidation. oaepublish.com For instance, ω-oxidation could lead to the formation of a dicarboxylic acid, while hydroxylation could occur at various positions along the carbon chain. nih.govqu.edu.qa The primary amino group may also undergo N-acetylation, a common Phase II conjugation reaction.

Table 2: Potential Metabolites of 10-Aminodecanoic Acid Identified in an In Vitro System This table illustrates potential metabolic products. It is based on common metabolic pathways for amino-fatty acids and does not represent confirmed metabolites of this compound.

| Proposed Metabolite | Metabolic Reaction | Analytical Method |

| 10-Amino-sebacic acid | ω-oxidation | LC-MS/MS |

| 10-N-acetylaminodecanoic acid | N-acetylation | LC-MS/MS |

| Hydroxy-10-aminodecanoic acid | Hydroxylation | LC-MS/MS |

Transport Across Biological Barriers in Ex Vivo and Model Systems

Understanding how a compound crosses biological membranes is fundamental to determining its absorption and distribution characteristics.

The intestinal absorption potential of a compound is often assessed using cell-based models, such as Caco-2 cell monolayers. ebi.ac.uk These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier. nih.gov The apparent permeability coefficient (Papp) is measured to classify a compound's potential for oral absorption. nih.gov

Given its amphiphilic nature, with a polar carboxylic acid and amino group at opposite ends of a lipophilic ten-carbon chain, 10-aminodecanoic acid may cross membranes via both transcellular (through the cells) and paracellular (between the cells) routes. The related compound sodium caprate (a salt of decanoic acid) has been shown to enhance paracellular transport. nih.gov The presence of the amino group could also influence its interaction with the membrane and potential transport mechanisms. nih.gov

Table 3: Example of Caco-2 Permeability Classification This table provides a general classification of compounds based on Caco-2 permeability and is for illustrative purposes.

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification |

| Propranolol (High) | >10 | High |

| Atenolol (Low) | <1 | Low |

| 10-Aminodecanoic Acid | Hypothetical Value | To be determined |

As 10-aminodecanoic acid possesses a primary amine, it will be positively charged at physiological pH, making it a potential substrate for organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. nih.gov OCT1 is an uptake transporter found on the sinusoidal membrane of hepatocytes and the basolateral membrane of enterocytes, responsible for taking up substrates from the blood into the cells. nih.gov MATE1 is an efflux transporter located on the apical membrane of liver and kidney cells, which pumps substrates out into the bile or urine. nih.govsolvobiotech.com The transport of other cationic amino acids is known to be mediated by specific transporter systems, such as system y+. nih.gov Investigating the interaction of 10-aminodecanoic acid with these transporters is key to understanding its disposition.

Table 4: Illustrative Study Design for Transporter Interaction This table outlines a typical experimental approach to determine if a compound is a substrate for a specific transporter.

| Transporter | Cell System | Assay Type | Outcome Measured |

| OCT1 | HEK293 cells overexpressing OCT1 | Uptake Assay | Intracellular concentration of 10-aminodecanoic acid with/without known OCT1 inhibitors. |

| MATE1 | Inside-out membrane vesicles expressing MATE1 | Vesicular Transport Assay | Accumulation of 10-aminodecanoic acid inside vesicles driven by a pH gradient. |

Theoretical Pharmacokinetic Predictions Based on In Vitro Data

The data gathered from in vitro studies on metabolic stability and membrane permeability can be integrated into pharmacokinetic models to forecast the compound's behavior in vivo. This process, known as in vitro to in vivo extrapolation (IVIVE), uses mathematical models to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. altex.orgnih.gov

Physiologically based pharmacokinetic (PBPK) models are sophisticated tools that incorporate system-specific data (e.g., blood flow, tissue volumes) with compound-specific in vitro data (e.g., CLint, Papp) to predict pharmacokinetic profiles, such as plasma concentration-time curves. nih.gov For 10-aminodecanoic acid, these models could estimate key parameters like systemic clearance, volume of distribution, and oral bioavailability before any in vivo studies are conducted.

Table 5: Key Inputs and Outputs of a PBPK Model for IVIVE This table shows the relationship between in vitro data and predicted in vivo parameters in a typical PBPK model.

| In Vitro Input Parameter | Source | Predicted In Vivo PK Parameter |

| Intrinsic Clearance (CLint) | Hepatic Microsomal/Hepatocyte Assays | Hepatic Clearance (CLh) |

| Permeability (Papp) | Caco-2 Assay | Fraction Absorbed (Fa) |

| Plasma Protein Binding | Plasma Stability/Binding Assay | Volume of Distribution (Vd) |

Advanced Analytical and Spectroscopic Characterization of 10 Aminodecanoic Acid Hydrochloride Salt

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of 10-aminodecanoic acid hydrochloride salt. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide exact mass measurements with high accuracy, often to four or five decimal places. researchgate.net This precision allows for the differentiation of molecules with the same nominal mass but different elemental formulas.

For 10-aminodecanoic acid (C10H21NO2), the theoretical monoisotopic mass is 187.15723 u. ebi.ac.uk In its hydrochloride salt form, the protonated molecule [M+H]+ would be observed in the mass spectrum. HRMS analysis would be expected to yield an experimental mass that closely matches the theoretical exact mass of the protonated free amino acid, providing strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For amino acids, characteristic fragmentation patterns are often observed, which can help to confirm the structure. sigmaaldrich.com

| Parameter | Value |

| Molecular Formula | C10H21NO2 ebi.ac.uknih.govchemspider.com |

| Monoisotopic Mass | 187.15723 u ebi.ac.uk |

| Theoretical [M+H]+ | 188.16451 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR) for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and purity of a sample.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the long alkyl chain would appear as a series of multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the carboxylic acid (α-protons) and the protons on the carbon adjacent to the ammonium (B1175870) group (ω-protons) would be shifted downfield due to the electron-withdrawing effects of these functional groups. The broad signal of the ammonium protons (-NH3+) would also be observable. Integration of the peak areas would correspond to the number of protons in each environment, further confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound would give rise to a distinct signal. libretexts.org The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift (typically 170-185 ppm). libretexts.org The carbons attached to the ammonium group and the carboxylic acid would also be shifted downfield compared to the other methylene (B1212753) carbons in the alkyl chain. The chemical shifts of the carbons in the middle of the chain would be found in the typical alkane region.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more in-depth structural analysis. COSY spectra would show correlations between coupled protons, helping to assign the signals of the methylene groups along the alkyl chain. HSQC spectra correlate proton signals with their directly attached carbon signals, providing unambiguous assignment of both ¹H and ¹³C spectra. These techniques are particularly useful for confirming the connectivity of the atoms within the molecule.

| NMR Technique | Expected Observations for this compound |

| ¹H NMR | Multiplets for the alkyl chain protons, downfield shifted signals for α- and ω-protons, broad signal for -NH3+ protons. |

| ¹³C NMR | Downfield signal for the carbonyl carbon, signals for carbons adjacent to the functional groups, and upfield signals for the other methylene carbons. oregonstate.edulibretexts.org |

| 2D-NMR (COSY, HSQC) | Correlations confirming the H-H and C-H connectivity along the molecular backbone. |

Advanced Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile compounds like amino acids. nih.gov For 10-aminodecanoic acid, reversed-phase HPLC is a common approach. shimadzu.com

Detection Methods:

Diode Array Detector (DAD): Since 10-aminodecanoic acid lacks a strong chromophore, direct UV detection can be challenging. jocpr.com Derivatization with a UV-active agent is often employed to enhance sensitivity. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers high selectivity and sensitivity, allowing for the direct detection of the compound and its impurities without the need for derivatization. nih.govmdpi.com

Method validation, including linearity, accuracy, and precision, is crucial for reliable quantification. jocpr.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. phytojournal.com Since amino acids are non-volatile, a derivatization step is necessary to make them amenable to GC analysis. sigmaaldrich.comthermofisher.com This process replaces polar, active hydrogens with nonpolar groups, increasing the volatility of the analyte. sigmaaldrich.com

Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylating agents. sigmaaldrich.comthermofisher.com The resulting derivatives can then be separated by GC and detected by a mass spectrometer (GC-MS). japsonline.com The mass spectra of the derivatives provide characteristic fragmentation patterns that aid in identification. sigmaaldrich.com

| Derivatization Agent | Derivative Type | Key Features |

| MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products. thermofisher.com |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive. sigmaaldrich.com |

| Chloroformates | Alkyl chloroformate | Widely used for GC-MS analysis of amino acids. mdpi.com |

Chirality refers to the property of a molecule being non-superimposable on its mirror image. d-aminoacids.com A carbon atom bonded to four different groups is a chiral center. gcms.cz In the case of 10-aminodecanoic acid, the carbon atoms in the alkyl chain are bonded to two hydrogen atoms, making them achiral. Therefore, 10-aminodecanoic acid is not a chiral molecule and does not have enantiomers. As such, chiral chromatography is not applicable for assessing its enantiomeric purity.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining single crystals suitable for X-ray crystallography would allow for the precise determination of its crystal structure. This would provide definitive information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice.

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the crystallinity of the material. Standard X-ray diffraction powder patterns are compiled in databases for reference. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule's constituent functional groups. For this compound, these techniques provide definitive information on the status of the terminal amino and carboxylic acid groups, as well as characterizing the conformational order of the intervening polymethylene chain. The hydrochloride salt form dictates that the amino group is protonated (-NH₃⁺) and the carboxylic acid group remains in its neutral form (-COOH). This structure is distinct from the zwitterionic form found at neutral pH and gives rise to a unique vibrational signature.

Infrared (IR) Spectroscopy

The solid-state FT-IR spectrum of 10-aminodecanoic acid hydrochloride is characterized by distinct absorption bands corresponding to the vibrations of the ammonium headgroup, the carboxylic acid terminus, and the methylene backbone.

A primary and highly characteristic feature in the IR spectrum of primary amine salts is the ammonium group (-NH₃⁺) vibrations. A very broad and intense absorption envelope is expected to dominate the region from approximately 3200 cm⁻¹ down to 2800 cm⁻¹. This breadth is a result of extensive hydrogen bonding interactions in the crystal lattice. Superimposed on this broad feature are the sharper, symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) groups of the decyl chain, typically appearing between 2850 and 2960 cm⁻¹.

The carboxylic acid group (-COOH) also presents several characteristic bands. The C=O stretching vibration is anticipated as a strong, sharp band in the region of 1700–1730 cm⁻¹. Its precise position can be influenced by hydrogen bonding. The O-H stretch of the carboxylic acid is a very broad band, often centered around 3000 cm⁻¹, and will be largely obscured by the stronger -NH₃⁺ absorption envelope. Bending vibrations associated with the carboxylic acid, including the in-plane O-H bend and C-O-H bend, typically appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

The long polymethylene chain gives rise to a series of well-defined bands. The CH₂ scissoring vibration is expected around 1470 cm⁻¹, and a progression of CH₂ wagging and twisting bands may be observed in the 1350-1180 cm⁻¹ range. A strong CH₂ rocking mode is also anticipated near 720 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode Assignment |

| ~3300 - 2500 (Broad) | -COOH | O-H Stretch |

| ~3200 - 2800 (Very Broad) | -NH₃⁺ | N-H Symmetric & Asymmetric Stretch |

| ~2960 - 2920 | -CH₂- | C-H Asymmetric Stretch |

| ~2850 - 2840 | -CH₂- | C-H Symmetric Stretch |

| ~1730 - 1700 | -COOH | C=O Stretch |

| ~1630 - 1550 | -NH₃⁺ | N-H Asymmetric Bend (δ_as) |

| ~1550 - 1480 | -NH₃⁺ | N-H Symmetric Bend (δ_s) |

| ~1475 - 1465 | -CH₂- | CH₂ Scissoring (Bend) |

| ~1440 - 1395 | -COOH | C-O-H In-plane Bend |

| ~1350 - 1180 | -CH₂- | CH₂ Wag & Twist Progression |

| ~950 | -COOH | Out-of-plane O-H Bend |

| ~720 | -CH₂- | CH₂ Rock |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, with non-polar bonds and symmetric vibrations often yielding strong signals. The Raman spectrum of this compound is expected to be rich in information regarding the carbon backbone and the terminal functional groups.

The C-H stretching region (2800-3000 cm⁻¹) will be prominent, showing sharp and intense bands corresponding to the symmetric and asymmetric stretches of the CH₂ groups. scielo.br Unlike in the IR spectrum, these are not typically obscured by broad absorptions.

The "fingerprint" region below 1500 cm⁻¹ is particularly informative. Intense bands corresponding to CH₂ twisting (~1300 cm⁻¹) and scissoring (~1440-1480 cm⁻¹) are characteristic of the alkyl chain. researchgate.net Skeletal C-C stretching vibrations of the decyl chain will appear as a series of bands, particularly in the 1060-1150 cm⁻¹ region, whose structure can provide insight into the conformational order (e.g., all-trans configuration) of the chain. researchgate.net

The carboxylic acid C=O stretch is typically a weaker band in Raman spectra compared to IR. However, the C-C stretch adjacent to the carboxylic acid is expected around 890 cm⁻¹. The protonated amino group also has characteristic Raman signals, including the NH₃⁺ torsional mode, which can be sensitive to hydrogen bonding environments and is often observed at low frequencies. scielo.br Studies on similar amino acid hydrochlorides, such as L-arginine hydrochloride, confirm the presence of bending and rocking vibrations of the ammonium group in the Raman spectrum. scielo.brsbfisica.org.brresearchgate.net

Expected Raman Active Modes for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode Assignment |

| ~2960 - 2920 | -CH₂- | C-H Asymmetric Stretch |

| ~2880 - 2840 | -CH₂- | C-H Symmetric Stretch |

| ~1730 - 1700 | -COOH | C=O Stretch |

| ~1480 - 1440 | -CH₂- | CH₂ Scissoring (Bend) |

| ~1300 | -CH₂- | CH₂ Twist |

| ~1150 - 1060 | -C-C- | Skeletal C-C Stretch |

| ~1100 - 1010 | -NH₃⁺ / C-N | C-N Stretch / NH₃⁺ Rock |

| ~890 | C-COOH | C-C Stretch |

| Low Frequency | -NH₃⁺ | NH₃⁺ Torsion |

Applications of 10 Aminodecanoic Acid Hydrochloride Salt in Advanced Chemical Synthesis and Material Science

Role as a Versatile Monomer in Polymer Synthesis

10-Aminodecanoic acid serves as a quintessential AB-type monomer, where the amine (A) and carboxylic acid (B) functionalities can react intermolecularly to form long polymer chains. The hydrochloride salt is typically neutralized in situ during polymerization.

Polyamide Development (e.g., Nylon 10)

10-Aminodecanoic acid is the direct monomer for the synthesis of the homopolymer Polyamide 10, more commonly known as Nylon 10. cymitquimica.com The polymerization is an example of step-growth polycondensation, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water. This process is repeated to build the long polymer chains that constitute the material.

The general reaction for the formation of Nylon 10 from 10-aminodecanoic acid is:

n H₂N−(CH₂)₉−COOH → H−[NH−(CH₂)₉−CO]ₙ−OH + (n−1) H₂O

The resulting polymer, Nylon 10, is a semi-crystalline thermoplastic. weebly.com The properties of this polyamide, such as its melting point, chemical resistance, and mechanical strength, are determined by the regular, repeating structure of the polymer backbone and the strong intermolecular hydrogen bonds between the amide groups. cymitquimica.comweebly.com While related nylons like Nylon 12 are produced from ω-aminododecanoic acid, the synthesis of Nylon 10 from its corresponding monomer follows the same fundamental principles of polyamide chemistry. nih.govmdpi.com

Synthesis of Biodegradable Poly(ester amide)s

Poly(ester amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbones. This combination results in materials that possess desirable mechanical properties associated with polyamides and the biodegradability conferred by hydrolytically labile ester bonds. researchgate.netupc.edu

10-Aminodecanoic acid can be used as a component in the synthesis of PEAs. For instance, it can be reacted with diols and dicarboxylic acids in various polycondensation strategies. One common approach involves the reaction of α-amino acids with diols to form a diester-diamine monomer, which is then polymerized with a diacid derivative. upc.edu Although 10-aminodecanoic acid is an ω-amino acid, it can be incorporated into similar polymerization schemes to create PEAs. The presence of both ester and amide groups allows for degradation by either hydrolysis or enzymatic action, making these polymers attractive for biomedical applications like tissue engineering and drug delivery. nih.govnih.gov The degradation rate and mechanical properties of the resulting PEA can be tailored by adjusting the ratio of ester to amide links. nih.gov

Derivatization for Functional Polymer Design

The terminal amine and carboxylic acid groups of 10-aminodecanoic acid are reactive handles that can be chemically modified to introduce specific functionalities into a polymer chain. This process, known as derivatization, allows for the creation of functional polymers with tailored properties. nih.gov

For example, before polymerization, the amine or carboxyl group can be reacted with molecules that impart specific characteristics, such as fluorescence, hydrophilicity, or bioactive properties. These functionalized monomers are then polymerized to create a polymer with the desired function regularly spaced along its backbone. This approach is a powerful strategy for designing advanced materials for specialized applications, including the development of nanocarriers for drug delivery or functional coatings. researchgate.net The versatility of the functional groups in amino acids makes them an excellent platform for developing polymers with precisely controlled properties. nih.gov

Scaffold and Linker in Chemical Biology and Bioconjugation

The defined length and bifunctional nature of 10-aminodecanoic acid make it an ideal scaffold or linker molecule for connecting different chemical entities, a key process in chemical biology and the development of targeted therapeutics.

Use in Solid-Phase and Solution-Phase Peptide Synthesis

In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to build a peptide chain that is anchored to a solid support. nih.gov 10-Aminodecanoic acid can be used as a non-standard amino acid to introduce a long, flexible aliphatic spacer into a peptide sequence. This is useful for creating distance between different domains of a synthetic peptide or for linking a peptide to another molecule.

The hydrochloride salt of the amino group is a common form for amino acids used in synthesis, which is neutralized, often with a non-nucleophilic base like sodium bicarbonate (NaHCO₃), just before the coupling reaction. researchgate.net The carboxylic acid end of 10-aminodecanoic acid is activated using coupling reagents (e.g., DCC, EDC·HCl, HATU) to facilitate the formation of an amide bond with the free amino group of the growing peptide chain. peptide.combachem.comnih.gov This "safety-catch" approach, where a stable group is activated for reaction, is a core concept in SPPS. nih.govmdpi.com The incorporation of such linkers can be crucial for the biological activity and structural properties of the final peptide conjugate.

Development of PROTAC Linkers and Other Targeted Conjugates

One of the most significant recent applications of 10-aminodecanoic acid is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combroadpharm.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand that binds an E3 ligase, and a linker that connects them. nih.govsymeres.com 10-Aminodecanoic acid serves as a simple, effective aliphatic linker. broadpharm.com Its terminal carboxylic acid and amine groups allow for straightforward amide bond formation to connect to the two different ligands. medchemexpress.combroadpharm.com The ten-carbon chain provides a specific length and degree of flexibility that is often critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. youtube.comtandfonline.com The length and composition of the linker are crucial, empirically determined parameters that significantly impact the potency and selectivity of the PROTAC. nih.govtandfonline.com Aliphatic chains like that of 10-aminodecanoic acid are a common and foundational motif used in the development of these advanced therapeutics.

Interactive Data Table: Properties of 10-Aminodecanoic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₂₁NO₂ | nih.gov |

| Molecular Weight | 187.28 g/mol | broadpharm.com |

| CAS Number | 13108-19-5 | broadpharm.com |

| Key Functional Groups | Terminal Amine (-NH₂), Terminal Carboxylic Acid (-COOH) | medchemexpress.com |

| Primary Application (Polymer) | Monomer for Nylon 10 | cymitquimica.com |

| Primary Application (Bioconjugation) | Aliphatic PROTAC Linker | broadpharm.combroadpharm.com |

Design of Molecular Probes and Affinity Labels

The strategic placement of reactive functional groups at both ends of its hydrocarbon backbone makes 10-aminodecanoic acid a versatile linker for the construction of molecular probes and affinity labels. These specialized reagents are crucial for elucidating biological processes by identifying and characterizing interactions between molecules.

Molecular probes often consist of a recognition element that binds to a specific target and a reporter group (e.g., a fluorescent dye or a radioactive isotope) that signals the binding event. 10-Aminodecanoic acid can serve as the covalent tether that connects these two components. The carboxylic acid can be activated to form a stable amide bond with an amine-containing reporter molecule, while its own amino group can be coupled to a targeting moiety. The ten-carbon chain provides spatial separation between the target-binding and signaling parts of the probe, which can be critical to minimize steric hindrance and preserve the biological activity of the targeting ligand.

Affinity labels are a class of inhibitors that covalently bind to their target, typically an enzyme or receptor, leading to its irreversible inactivation. conju-probe.com They achieve specificity through a two-step process: initial reversible binding to the target site, driven by structural similarity to the natural substrate or ligand, followed by the formation of a covalent bond with a nearby reactive amino acid residue. conju-probe.commdpi.com

In the design of affinity labels, 10-aminodecanoic acid can function as a homobifunctional cross-linking reagent. nih.gov Its bifunctionality allows for the linkage of a targeting molecule to a reactive group. For instance, the carboxyl group could be attached to a molecule that mimics the natural substrate of an enzyme, while the amino group could be modified to carry a photoreactive group, creating a photoaffinity label. rsc.orgnih.gov Upon binding to the enzyme's active site, irradiation with light would trigger the photoreactive group to form a covalent bond with the protein, thus permanently "labeling" it. The length of the 10-carbon spacer is a critical parameter in this design, as it dictates the reach of the reactive group to accessible amino acid side chains within the binding pocket.

The utility of amino acids as linkers in such probes is well-established. They can be incorporated to create cleavable or non-cleavable tethers in drug conjugates and probes. creative-biogene.comnih.gov The choice of the amino acid linker, including its length and flexibility, significantly influences the properties and efficacy of the final conjugate. creative-biogene.com

Table 1: Functional Groups of 10-Aminodecanoic Acid and Their Roles in Probe Design

| Functional Group | Reactive Towards | Role in Molecular Probes and Affinity Labels |

| Carboxylic Acid (-COOH) | Primary amines (after activation) | Conjugation to reporter groups, targeting moieties, or solid supports. |

| Primary Amine (-NH2) | Carboxylic acids, activated esters, aldehydes, ketones | Conjugation to targeting moieties, reporter groups, or photoreactive entities. |

| Aliphatic Chain (-(CH2)9-) | - | Provides a flexible spacer to separate functional domains of the probe. |

Advanced Materials and Nanotechnology Applications

The dual functionality and amphiphilic character of 10-aminodecanoic acid hydrochloride salt also lend themselves to applications in materials science, particularly in the modification of surfaces and the construction of self-assembled systems.

Surface Functionalization and Hybrid Material Fabrication

The ability to covalently attach 10-aminodecanoic acid to surfaces allows for the precise tuning of their chemical and physical properties. This is particularly relevant in the field of biomaterials and nanotechnology, where surface characteristics dictate interactions with biological systems. nih.govrsc.orgmdpi.com

For instance, the carboxylic acid group can be used to anchor the molecule to metal oxide nanoparticles or other substrates that have surface hydroxyl groups. The exposed amino groups then present a new functionality on the surface, which can be used for further chemical modifications, such as the attachment of bioactive molecules or polymers. A study on the surface modification of hydroxyapatite (B223615) nanoparticles utilized 12-aminododecanoic acid, a close structural analog of 10-aminodecanoic acid, to impart a positive surface charge. rsc.org This modification was shown to influence the cellular uptake of the nanoparticles, demonstrating how long-chain amino acids can be used to control the bio-interface. rsc.org The introduction of amino groups on a material's surface can be used to bind proteins and facilitate cell adhesion. mdpi.com

In the fabrication of hybrid materials, 10-aminodecanoic acid can act as a coupling agent or a monomer. For example, it can be polymerized to form a polyamide, poly(10-aminodecanoic acid), which possesses both hydrophilic amino groups and a hydrophobic hydrocarbon backbone. cymitquimica.com This polymer exhibits good thermal stability and can be used in coatings and adhesives. cymitquimica.com The incorporation of such a molecule into an inorganic matrix, for example through a sol-gel process, can yield organic-inorganic hybrid materials with tailored properties, combining the flexibility of the organic component with the rigidity of the inorganic network. nih.gov

Table 2: Examples of Surface Functionalization Applications

| Application Area | Role of 10-Aminodecanoic Acid | Expected Outcome |

| Nanoparticle Modification | Surface ligand | Altered surface charge, improved dispersibility, platform for further conjugation. |

| Biomaterial Coatings | Covalently grafted molecule | Enhanced biocompatibility, controlled protein adsorption, sites for cell attachment. |

| Hybrid Material Synthesis | Monomer or coupling agent | Creation of materials with combined organic and inorganic properties. |

Development of Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.govwikipedia.orgnih.gov Amphiphilic molecules, which have both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, are particularly prone to self-assembly in aqueous environments. 10-Aminodecanoic acid, with its polar head group (containing the amine and carboxylic acid) and a nonpolar ten-carbon tail, is an archetypal amphiphile.

The self-assembly of single amino acids and their derivatives can lead to a variety of nanostructures, including fibers, vesicles, and nanotubes. nih.govbeilstein-journals.org The nature of the resulting structure is influenced by factors such as pH, concentration, and temperature. For example, studies on decanoic acid, the parent carboxylic acid of 10-aminodecanoic acid, have shown that it can self-assemble into vesicles under specific pH conditions. conju-probe.com

The presence of the amino group in 10-aminodecanoic acid introduces the possibility of pH-dependent electrostatic interactions, adding another layer of control over the self-assembly process. At a pH below its isoelectric point, the amino group will be protonated (-NH3+), while at a higher pH, the carboxylic acid will be deprotonated (-COO-). These charged states can drive the formation of different supramolecular architectures through a balance of electrostatic repulsion and attraction, hydrogen bonding, and hydrophobic interactions.

These self-assembled structures have potential applications in drug delivery, where they can encapsulate therapeutic agents, and in the creation of functional hydrogels. The fibrillar networks formed by the self-assembly of some amino acid derivatives can trap large amounts of water to form gels, which can be used as scaffolds for tissue engineering. nih.gov

Table 3: Potential Self-Assembled Structures of 10-Aminodecanoic Acid

| Structure | Driving Forces for Formation | Potential Applications |

| Micelles | Hydrophobic interactions of the alkyl chains. | Solubilization of hydrophobic drugs. |

| Bilayers/Vesicles | Hydrophobic interactions and hydrogen bonding between head groups. | Drug delivery vehicles, model membrane systems. |

| Nanofibers/Tubes | Directional hydrogen bonding and π-stacking (if modified with aromatic groups). | Scaffolds for tissue engineering, components of hydrogels. |

Emerging Research Avenues and Future Perspectives for 10 Aminodecanoic Acid Hydrochloride Salt

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The synthesis and application of specialized molecules like 10-aminodecanoic acid hydrochloride salt are ripe for optimization through artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by moving beyond traditional, iterative experimentation towards predictive, data-driven discovery. bohrium.comnih.gov

ML models can accelerate the optimization of synthetic pathways by predicting reaction outcomes, yields, and optimal conditions with high accuracy. nih.govbeilstein-journals.org For a molecule like 10-aminodecanoic acid, ML algorithms can analyze vast datasets of similar chemical transformations to suggest the most efficient catalysts, solvents, and temperature profiles, thereby reducing development time and resource consumption. beilstein-journals.orgchemrxiv.org Techniques like Bayesian optimization can create surrogate models from sparse data to guide experimentation, outperforming human intuition in navigating complex, multi-variable reaction spaces. bohrium.comyoutube.com

Beyond synthesis, AI is instrumental in predicting the functional properties of molecules and the materials derived from them. For instance, recurrent neural networks (RNNs) and graph neural networks (GNNs) can learn from the amino acid sequence or molecular graph to predict physicochemical properties, biological activity, and even how the molecule will interact with biological targets. nih.govoaepublish.com This is particularly relevant for predicting the self-assembly behavior of 10-aminodecanoic acid in different environments or its efficacy as a linker in more complex structures like PROTACs (PROteolysis TArgeting Chimeras). nih.govbroadpharm.com

| AI/ML Technique | Potential Application | Anticipated Benefit |

|---|---|---|

| Bayesian Optimization | Optimization of reaction conditions (temperature, catalyst, solvent) for synthesis. bohrium.com | Faster convergence to high-yield conditions with fewer experiments. youtube.com |

| Recurrent Neural Networks (RNNs) | Predicting properties of polymers derived from 10-aminodecanoic acid. nih.gov | Rational design of materials with desired mechanical or biodegradable properties. |

| Graph Neural Networks (GNNs) | Predicting self-assembly behavior and interaction with drug molecules. oaepublish.com | Accelerating the design of nanocarriers for drug delivery systems. |

| Transfer Learning | Adapting models trained on large chemical datasets to the specific chemistry of long-chain amino acids. nih.gov | Enables accurate predictions even with limited specific experimental data. |

Exploration of Novel Biocatalytic Systems for Sustainable Production

The production of specialty chemicals is increasingly shifting towards sustainable, enzyme-based methods to replace harsh chemical processes. nih.gov Biocatalysis offers mild reaction conditions, high selectivity, and a reduced environmental footprint, making it an attractive route for synthesizing 10-aminodecanoic acid. nih.gov Research is focused on discovering and engineering enzymes and microbial hosts capable of producing long-chain ω-amino acids from renewable feedstocks.